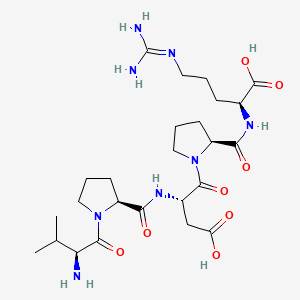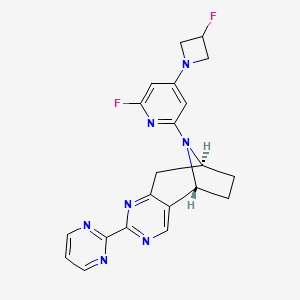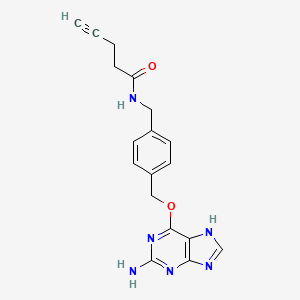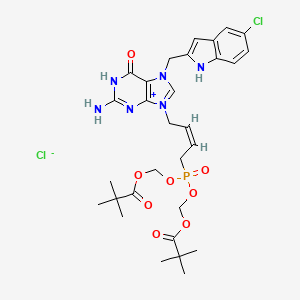
eIF4E-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eIF4E-IN-5: is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a crucial protein involved in the initiation of translation in eukaryotic cells, binding to the cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes. Dysregulation of eIF4E activity has been linked to various diseases, including cancer, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eIF4E-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
eIF4E-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
Scientific Research Applications
eIF4E-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation.
Biology: Investigated for its effects on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated eIF4E activity, such as cancer and neurodevelopmental disorders.
Industry: Utilized in the development of new drugs targeting eIF4E and related pathways .
Mechanism of Action
eIF4E-IN-5 exerts its effects by binding to eIF4E and inhibiting its interaction with the cap structure of mRNA. This prevents the recruitment of ribosomes and the initiation of translation, leading to reduced protein synthesis. The compound specifically targets the eIF4E-eIF4G interaction, which is crucial for the assembly of the translation initiation complex. By disrupting this interaction, this compound effectively inhibits cap-dependent translation, impacting cellular processes such as growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to eIF4E-IN-5 in terms of their mechanism of action and target specificity. These include:
4EGI-1: Another small molecule inhibitor targeting the eIF4E-eIF4G interaction.
Sizofiran: A promising eIF4E inhibitor with potential anti-cancer activity.
Rocaglamide: A natural product that inhibits eIF4E activity by targeting the eIF4A helicase
Uniqueness
This compound is unique in its high specificity for eIF4E and its ability to effectively disrupt the eIF4E-eIF4G interaction. This specificity makes it a valuable tool for studying the role of eIF4E in translation initiation and for developing targeted therapies for diseases associated with dysregulated eIF4E activity .
Properties
Molecular Formula |
C30H39Cl2N6O8P |
|---|---|
Molecular Weight |
713.5 g/mol |
IUPAC Name |
[[(Z)-4-[2-amino-7-[(5-chloro-1H-indol-2-yl)methyl]-6-oxo-1H-purin-9-ium-9-yl]but-2-enyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;chloride |
InChI |
InChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-; |
InChI Key |
TYMUWOSAGUNWOL-CFYXSCKTSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCOP(=O)(C/C=C\C[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
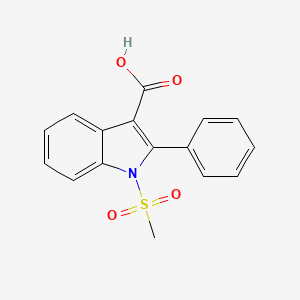
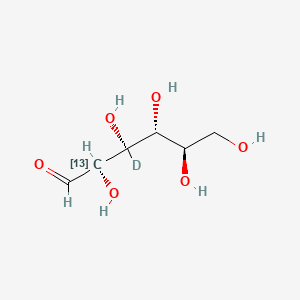


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
